1-Azido-6-(tosyloxy)hexane
Overview
Description
1-Azido-6-(tosyloxy)hexane, also known as ATOH, is an organic compound containing a carbon-nitrogen triple bond. This compound is used in various scientific research applications and has been found to be a useful tool for studying biochemical and physiological processes. ATOH is a versatile compound that can be used to synthesize a variety of compounds, such as peptides and proteins, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of α-Azido Ketones
“1-Azido-6-(tosyloxy)hexane” can be used in the synthesis of α-azido ketones . These are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
Formation of Biologically Important Heterocyclic Compounds
α-Azido ketones, which can be synthesized from “1-Azido-6-(tosyloxy)hexane”, have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Production of Synthetically Useful Intermediates
α-Azido ketones produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .
Synthesis of 1,2,3-Triazoles
α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
Synthesis of Various Heterocycles
Organic azides, such as “1-Azido-6-(tosyloxy)hexane”, have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Domino Procedure
A new type of PPh 3-mediated domino procedure i.e., “Staudinger-aza-Wittig-1,5-phosphonium-rearrangement-fragmentation” reaction of 1-azido-2-hydroxy-4,6-dioxohexanes was carried out, which resulted in the effective generation of 1-acetamido-2-alkylidinecyclopentanes, amides and lactams .
Mechanism of Action
Target of Action
1-Azido-6-(tosyloxy)hexane is a synthetic intermediate that is primarily used in the formation of various heterocyclic compounds . Its primary targets are terminal alkynes, with which it reacts to form 1,2,3-triazoles .
Mode of Action
The compound interacts with its targets through a copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . This reaction results in the formation of 1,2,3-triazoles, which are known for their wide variety of applications .
Biochemical Pathways
The resulting 1,2,3-triazoles have been employed for the synthesis of a number of biologically important heterocyclic compounds . These compounds can affect various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would largely depend on the specific conditions of the reaction it is used in, as well as the properties of the final product .
Result of Action
The primary result of 1-Azido-6-(tosyloxy)hexane’s action is the formation of 1,2,3-triazoles . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
Action Environment
The efficacy and stability of 1-Azido-6-(tosyloxy)hexane, as well as the reactions it participates in, can be influenced by various environmental factors. These include the presence of a catalyst (such as copper (I) for the CuAAC reaction), the temperature and pH of the reaction environment, and the presence of other reactants .
properties
IUPAC Name |
6-azidohexyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-12-6-8-13(9-7-12)20(17,18)19-11-5-3-2-4-10-15-16-14/h6-9H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDHTTJQNRCKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.